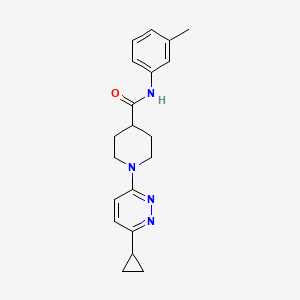
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound with potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been studied for its various biological activities.
Applications De Recherche Scientifique
Enantioselective Synthesis and CGRP Receptor Inhibition
A study on the enantioselective process for preparing CGRP receptor inhibitors highlights the development of a convergent, stereoselective, and economical synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. This research underscores the importance of the pyridazinyl and piperidine moieties in medicinal chemistry, particularly in the context of CGRP receptor inhibition, which is crucial for treating migraine and other related disorders. The study details two different routes for the chiral amino ester subunit, employing either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process, demonstrating the versatility and complexity of synthesizing these compounds (Cann et al., 2012).
Soluble Epoxide Hydrolase Inhibition
Another significant application involves the discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. Through high-throughput screening and lead optimization, a series of compounds were identified that exhibit robust effects on a serum biomarker related to epoxide derived from linoleic acid. This research is pivotal in understanding the role of soluble epoxide hydrolase in various disease models, highlighting the therapeutic potential of such inhibitors in treating cardiovascular diseases and inflammation-related disorders (Thalji et al., 2013).
Synthesis of N,S-Containing Heterocycles
The synthesis of N,S-containing heterocycles through aminomethylation of piperidinium derivatives represents another application area. This method yields tetraazatricyclo derivatives, showcasing the compound's utility in creating complex molecular structures that could have applications in developing novel pharmaceuticals and materials science. This research demonstrates the chemical versatility of the piperidine moiety and its potential in heterocyclic chemistry (Dotsenko et al., 2012).
Constrained Analogues of Pharmaceutical Building Blocks
Research into creating conformationally rigid analogues of pharmaceutical building blocks, such as piperidino-cyclopiperidinecarboxamides, underscores the importance of structural modifications in enhancing drug-receptor interactions. This work not only contributes to the understanding of opiate receptor affinity but also demonstrates the potential for developing more effective and selective pharmaceutical agents by manipulating the spatial arrangement of molecular components (Vilsmaier et al., 1996).
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-2-4-17(13-14)21-20(25)16-9-11-24(12-10-16)19-8-7-18(22-23-19)15-5-6-15/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYZSXKMOPIZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

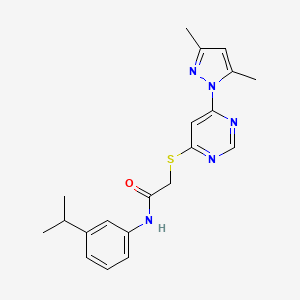
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)
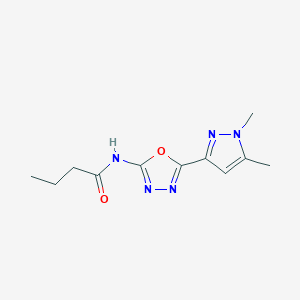
![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
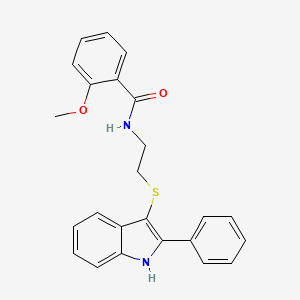
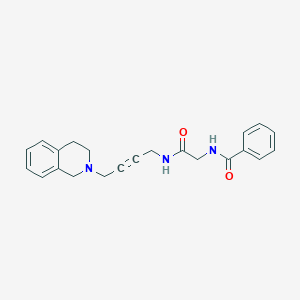
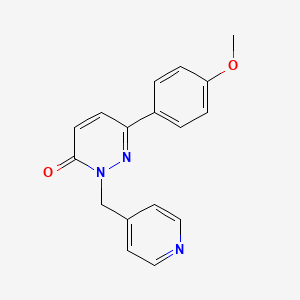
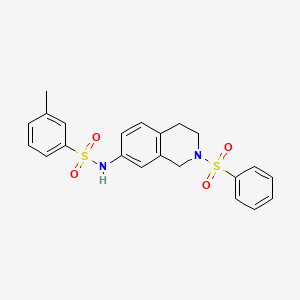
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)